1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole
Description
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole is a fluorinated pyrazole derivative characterized by a 2,2-difluorocyclopropyl group at position 1 and an ethynyl (-C≡CH) substituent at position 5 of the pyrazole ring. The difluorocyclopropyl moiety enhances metabolic stability and lipophilicity, while the ethynyl group offers reactivity for click chemistry or cross-coupling reactions, making this compound valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-5-ethynylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-3-4-11-12(6)7-5-8(7,9)10/h1,3-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIQYOUPILFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C2CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378503-60-5 | |
| Record name | 1-(2,2-difluorocyclopropyl)-5-ethynyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction conditions often include the use of potassium fluoride and 18-crown-6 to enhance the yield . The ethynylpyrazole moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluorocyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . The ethynylpyrazole moiety can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde (CAS: 2193066-66-7)
- Structure : Carbaldehyde group at position 3.
- Key Differences : The aldehyde group enables condensation reactions (e.g., Schiff base formation) but lacks the ethynyl group’s versatility in click chemistry.
- Applications : Likely used in synthesizing imine-linked derivatives for drug discovery .
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine
- Structure : Amine group at position 3.
- Key Differences: The basic amine facilitates hydrogen bonding, making it suitable for targeting enzymes or receptors with polar active sites. Unlike the ethynyl group, it cannot participate in alkyne-azide cycloadditions .
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate (CAS: 1005586-13-9)
- Structure : Tetrafluoropropyl group at position 1 and a carboxylate ester at position 4.
- Key Differences : Increased fluorination enhances lipophilicity, while the ester group may act as a prodrug. The ethynyl group in the target compound offers distinct reactivity for covalent modifications .
1-(2,2-Difluorocyclopropyl)ethan-1-amine
- Structure : A smaller molecule with a primary amine attached to the difluorocyclopropyl group.
- Key Differences : Lacks the pyrazole scaffold but serves as a building block for larger fluorinated compounds. The ethynylpyrazole derivative’s aromaticity and substituent positions confer unique electronic properties .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Group | Predicted CCS (Ų) [M+H]+ | Key Applications |
|---|---|---|---|---|
| 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole | ~183.13 | Ethynyl | N/A | Click chemistry, drug synthesis |
| 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde | 189.05 | Aldehyde | 144.0 | Imine formation |
| 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine | ~163.15 | Amine | N/A | Enzyme inhibition |
| Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate | 258.18 | Carboxylate ester | N/A | Prodrug development |
CCS: Collision Cross Section (predicted for gas-phase interactions)
Biological Activity
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFN
- CAS Number : 2378503-60-5
This compound features a pyrazole ring substituted with an ethynyl group and a difluorocyclopropyl moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate enzymatic pathways and receptor activities, which could lead to various therapeutic effects. The exact mechanism is still under investigation, but it is believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that regulate cellular signaling pathways.
Therapeutic Applications
This compound has been studied for several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Its efficacy against certain bacterial strains has been explored, indicating potential use as an antimicrobial agent.
- Neuroprotective Properties : Investigations into its neuroprotective effects are ongoing, particularly in models of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against several bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
- Results : The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Effect |
|---|---|---|
| E. coli | 16 | Bacteriostatic |
| S. aureus | 8 | Bactericidal |
| P. aeruginosa | 32 | Bacteriostatic |
Q & A
Q. What are the common synthetic routes for preparing 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclopropane functionalization and pyrazole ring formation. Key steps include:
- Cyclopropane introduction : Use difluorinated precursors under controlled pH and temperature to stabilize the strained ring .
- Pyrazole coupling : Ethynyl groups can be introduced via Sonogashira or copper-catalyzed cross-coupling reactions .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, toluene/ethyl acetate systems) ensures purity. For example, similar compounds achieved 65–80% yields using optimized reflux conditions (DMSO, 18 hours) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and F NMR resolve cyclopropane and ethynyl proton environments. For example, F NMR distinguishes geminal difluoro groups in similar compounds .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- TLC Monitoring : Use toluene/ethyl acetate/water (8.7:1.2:1.1) for reaction progress; iodine vapor visualization detects intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclopropane functionalization step?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during cyclopropane formation to prevent ring opening .
- Catalyst Screening : Test palladium/copper catalysts for ethynyl coupling efficiency. For example, CuI/EtN increased yields in thiazole analogs by 15% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Studies : Establish IC values across multiple cell lines to differentiate selective toxicity .
- Structural Analog Analysis : Compare with pyrazole-thiazole hybrids (e.g., 5-(4-Fluorophenyl)-2-phenyl derivatives) to identify substituent effects on activity .
- Target Validation : Use molecular docking to predict binding to cyclooxygenase or cytochrome P450 enzymes, explaining divergent results .
Q. What computational strategies predict the reactivity of the ethynyl group in further functionalization?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess ethynyl electron density .
- Docking Simulations : Predict interactions with electrophilic reagents (e.g., azides for click chemistry) .
- Solvent Modeling : COSMO-RS simulations optimize solvent selection for Sonogashira reactions .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
